Carnitine hydrochloride

Übersicht

Beschreibung

L-Carnitine hydrochloride is a highly polar zwitterionic compound that plays a crucial role in the mitochondrial β-oxidation pathway. It is primarily involved in the transport of long-chain fatty acyl-CoAs into the mitochondria for degradation by β-oxidation. This compound is widely recognized for its role in energy metabolism and is used in various scientific and medical applications .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

L-Carnitinhydrochlorid kann durch verschiedene Verfahren synthetisiert werden, darunter chemische Synthese und biotechnologische Ansätze. Ein üblicher Syntheseweg umfasst die Reaktion von ®-3-Hydroxy-4-trimethylammoniumbutanoat mit Salzsäure. Die Reaktionsbedingungen umfassen typischerweise:

Temperatur: 0-5°C

Lösungsmittel: Wasser oder Ethanol

Katalysator: Nicht erforderlich

Reaktionszeit: 2-3 Stunden

Industrielle Produktionsmethoden

Die industrielle Produktion von L-Carnitinhydrochlorid erfolgt häufig unter Verwendung biotechnologischer Methoden, da diese effizient und kostengünstig sind. Diese Methoden umfassen:

Fermentation: Einsatz von Mikroorganismen wie Escherichia coli oder Candida tropicalis zur Produktion von L-Carnitin aus Vorläufermolekülen.

Enzymatische Umwandlung: Verwendung von Enzymen wie Carnitin-Dehydrogenase, um Vorläufer in L-Carnitin umzuwandeln.

Chemische Synthese: Großtechnische chemische Synthese unter Einbeziehung der Reaktion von Trimethylamin mit ®-3-Chlor-2-hydroxypropionsäure, gefolgt von einer Behandlung mit Salzsäure.

Analyse Chemischer Reaktionen

(b) Methacrylate Derivatization

L-Carnitine hydrochloride reacts with acryloyl chloride to form methacrylate derivatives for polymer applications ( ):

Reaction :

-

Solvent : Dimethylformamide (DMF) at 80°C.

-

Inhibitor : Hydroquinone prevents polymerization of acryloyl chloride.

-

Yield : >95% purity confirmed via HPLC.

(a) Carnitine Acetyltransferase (CRAT) Activity

CRAT catalyzes reversible acetyl group transfer between carnitine and CoA, critical for mitochondrial acetyl-CoA transport ( ):

Reaction :

| Substrate | (mM) | Inhibition by d-Carnitine () |

|---|---|---|

| Acetyl-L-Carnitine | 0.12 ± 0.03 | Competitive () |

| CoASH | 0.08 ± 0.02 | Non-competitive |

Mechanism : Ternary enzyme-substrate complexes form rapidly, with rate-limiting interconversion. Overlapping acetyl binding sites explain substrate competition.

(b) Peroxisomal β-Oxidation via CROT

Carnitine octanoyltransferase (CROT) in peroxisomes converts carnitine-bound acyl groups to CoA derivatives, enabling fatty acid oxidation ( ):

Reaction :

-

Under glucose limitation, L-carnitine-derived acetyl-CoA production exceeds β-hydroxybutyrate (BHB) utilization by 3-fold.

-

Peroxisomal routing via CROT bypasses cytosolic CoASH limitations.

(a) Hydrolytic Stability

This compound remains stable in aqueous solutions at pH 3.8, but degrades under alkaline conditions due to zwitterion disruption ( ).

(b) Quantification Methods

| Analyte | Transition () | Internal Standard |

|---|---|---|

| Free Carnitine | 162 → 103 | -Carnitine |

| Acetyl-L-Carnitine | 204 → 85 | -Acetyl-Carnitine |

Sensitivity : Detection limits of 0.1 μM for both analytes in plasma.

Comparative Reaction Efficiencies

| Reaction Type | Rate-Limiting Step | Catalytic Efficiency () | Reference |

|---|---|---|---|

| CRAT Acetylation | Ternary complex exchange | ||

| CROT Octanoyl Transfer | Acyl-CoA release |

This synthesis of chemical and biochemical data underscores this compound’s versatility in industrial synthesis and metabolic pathways, with enzyme kinetics and solvent interactions dictating reaction outcomes.

Wissenschaftliche Forschungsanwendungen

Nutritional Supplementation

Carnitine is often used as a dietary supplement due to its role in energy metabolism. It facilitates the transport of long-chain fatty acids into the mitochondria for oxidation, thus enhancing energy production.

- Health Benefits : Studies indicate that carnitine supplementation can lead to improvements in exercise performance and recovery. For instance, a review highlighted its potential to reduce muscle soreness and enhance recovery post-exercise .

- Safety Profile : Research indicates that doses up to 2000 mg/day are generally safe for human consumption, with mild gastrointestinal discomfort being the most common side effect .

Neuroprotection

Acetyl-L-carnitine (ALCAR), a derivative of carnitine hydrochloride, has been studied for its neuroprotective properties.

- Alzheimer's Disease : A multicenter study involving patients with probable Alzheimer's disease found that ALCAR could slow cognitive decline in younger patients (aged 65 or younger) compared to placebo .

- Mechanism : ALCAR is believed to enhance mitochondrial function and reduce oxidative stress in neuronal cells, which may contribute to its protective effects against neurodegeneration .

Cardiovascular Health

Carnitine has been investigated for its role in cardiovascular diseases.

- Heart Failure : A systematic review suggested that carnitine supplementation might improve exercise capacity and quality of life in patients with heart failure .

- Vasospasm Resolution : In animal models of subarachnoid hemorrhage, carnitine demonstrated effectiveness in resolving cerebral vasospasm, indicating potential therapeutic applications in cerebrovascular conditions .

Metabolic Disorders

Carnitine plays a vital role in fatty acid metabolism, making it relevant for metabolic disorders.

- Type 2 Diabetes : Research has shown that carnitine may improve insulin sensitivity and glucose metabolism, suggesting its potential as an adjunct therapy for type 2 diabetes management .

- Obesity Management : Some studies have indicated that carnitine supplementation can aid weight loss by enhancing fat oxidation during exercise .

Research Applications

This compound is also utilized in various research settings.

- Metabolism Studies : Labeled forms of carnitine (e.g., C-14 labeled) are used to study absorption and fatty acid metabolism in animal models .

- Cellular Mechanisms : In vitro studies have demonstrated carnitine's ability to suppress apoptosis and stabilize cell membranes under stress conditions .

Data Tables

Case Studies

- Alzheimer's Disease Study :

- Vasospasm Resolution :

- Exercise Recovery :

Wirkmechanismus

L-Carnitine hydrochloride facilitates the transport of long-chain fatty acids into the mitochondria by forming acyl-carnitine esters. These esters are then transported across the mitochondrial membrane by carnitine-acylcarnitine translocase. Inside the mitochondria, the acyl group is transferred back to CoA, allowing β-oxidation to proceed. This process is crucial for energy production, especially in muscle tissues .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Acetyl-L-Carnitin: Eine acetylierte Form von L-Carnitin mit erhöhter Bioverfügbarkeit und neuroprotektiven Eigenschaften.

Propionyl-L-Carnitin: Eine propionylierte Form, die für die kardiovaskuläre Gesundheit eingesetzt wird.

L-Carnitintartrat: Eine Salzform, die in Nahrungsergänzungsmitteln zur Verbesserung der Stabilität und Absorption eingesetzt wird.

Einzigartigkeit

L-Carnitinhydrochlorid ist aufgrund seiner hohen Polarität und zwitterionischen Natur einzigartig, was seine Löslichkeit und Bioverfügbarkeit erhöht. Im Gegensatz zu seinen Derivaten wird es hauptsächlich für seine Rolle im Fettsäurestoffwechsel und in der Energieproduktion eingesetzt .

Biologische Aktivität

Carnitine hydrochloride, particularly in its L-carnitine form, is a compound that plays a crucial role in the metabolism of fatty acids and energy production in the body. It is synthesized endogenously from amino acids such as lysine and methionine, and it can also be obtained from dietary sources, particularly animal products. This article delves into the biological activities of this compound, highlighting its physiological roles, therapeutic applications, and research findings.

Fatty Acid Transport and Energy Production

The primary function of carnitine is to facilitate the transport of long-chain fatty acids into the mitochondria for beta-oxidation, which generates ATP (adenosine triphosphate) as an energy source. This process involves several key steps:

- Conversion of Fatty Acids : Fatty acids are converted to acyl-CoA in the cytoplasm.

- Formation of Acylcarnitine : L-Carnitine palmitoyltransferase-1 (CPT I) catalyzes the transfer of the acyl group from CoA to carnitine, forming acylcarnitine.

- Transport Across Mitochondrial Membrane : Acylcarnitine is transported into the mitochondrial matrix via carnitine/acylcarnitine translocase (CAC).

- Release of Fatty Acids : Inside the mitochondria, acyl-CoA is regenerated for beta-oxidation.

This mechanism not only supports energy metabolism but also plays a role in reducing oxidative stress and inflammation within cells .

Antioxidant Properties

Carnitine exhibits antioxidant properties by enhancing mitochondrial function and reducing oxidative stress. It has been shown to increase antioxidant enzyme activity and protect against cellular damage caused by reactive oxygen species (ROS). This is particularly relevant in conditions such as cardiovascular diseases and diabetes, where oxidative stress is a contributing factor .

Role in Cardiovascular Health

Research indicates that carnitine supplementation can improve cardiovascular health by:

- Reducing ischemia-reperfusion injury.

- Lowering levels of inflammatory markers.

- Enhancing exercise capacity in patients with heart disease.

In clinical studies, L-carnitine has demonstrated efficacy in improving symptoms of angina and heart failure .

Clinical Studies and Findings

- Cardiovascular Disease : A study involving patients with coronary artery disease showed that L-carnitine supplementation improved exercise tolerance and reduced angina episodes .

- Diabetes Management : Carnitine has been found to improve insulin sensitivity and glucose metabolism, making it beneficial for individuals with type 2 diabetes .

- Neurological Disorders : Acetyl-L-carnitine (ALCAR) has been studied for its neuroprotective effects in conditions such as Alzheimer's disease and peripheral neuropathy .

Case Studies

- A multicenter trial assessed the effects of ALCAR on cognitive function in elderly patients with mild cognitive impairment. Results indicated significant improvements in memory and overall cognitive performance compared to placebo groups .

- In patients with chronic fatigue syndrome, L-carnitine supplementation led to a notable reduction in fatigue levels and improvement in quality of life measures .

Summary of Research Findings

| Study Focus | Findings |

|---|---|

| Cardiovascular Health | Improved exercise tolerance; reduced angina episodes; cardioprotective effects |

| Diabetes Management | Enhanced insulin sensitivity; better glucose metabolism |

| Neurological Disorders | Cognitive improvements in mild cognitive impairment; neuroprotective effects |

| Antioxidant Activity | Increased antioxidant enzyme activity; reduced oxidative stress |

Eigenschaften

IUPAC Name |

3-hydroxy-4-(trimethylazaniumyl)butanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO3.ClH/c1-8(2,3)5-6(9)4-7(10)11;/h6,9H,4-5H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXXCENBLGFBQJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

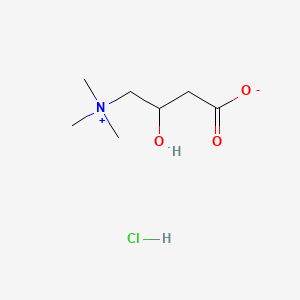

C[N+](C)(C)CC(CC(=O)[O-])O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8045850 | |

| Record name | Carnitine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8045850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

461-05-2, 56-99-5 | |

| Record name | Carnitine chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=461-05-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Propanaminium, 3-carboxy-2-hydroxy-N,N,N-trimethyl-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Carnitine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8045850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-carnitine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.646 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Carnitine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.277 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CARNITINE CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F64264D63N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the primary function of carnitine in the body?

A1: Carnitine plays a crucial role in fatty acid metabolism. It acts as a carrier molecule, transporting long-chain fatty acids across the mitochondrial membrane, enabling their breakdown (beta-oxidation) and subsequent energy production. [] [https://www.semanticscholar.org/paper/5f0e804c1d32e63a7aade2a4598e3ee4a47d7aa5]

Q2: What is the molecular formula and weight of carnitine hydrochloride?

A3: The molecular formula of this compound is C7H16NO3Cl, and its molecular weight is 197.67 g/mol. [] [https://www.semanticscholar.org/paper/3e207d0cd6ee57400743e6e0e9f4dde103430c66]

Q3: Does the structure of this compound provide insights into its biological activity?

A4: X-ray diffraction studies revealed that this compound exists in a trans-zigzag configuration. Although structurally different from known muscarinic agents, it still exhibits muscarinic activity, suggesting the presence of distinct receptor binding sites. [] [https://www.semanticscholar.org/paper/39dbb2370cee03f02550c86cd9e075b10a5a8fe1]

Q4: What is unique about the spectroscopic behavior of this compound?

A5: Secondary ion mass spectrometry (SIMS) analysis reveals that solid-state this compound undergoes ion-beam-induced intermolecular methyl transfer reactions, resulting in a prominent peak at m/z 176 corresponding to (CH3)3N+ CH2CH(OH)CH2COOCH3 ions. Interestingly, this reaction is suppressed upon dissolving the compound, suggesting an intermolecular mechanism in the solid state. [] [https://www.semanticscholar.org/paper/78bd4b1005a1c8cc77af09d00f4326871e3178e4]

Q5: What factors influence the stability of this compound?

A6: The stability of this compound can be influenced by factors such as temperature, pH, and exposure to light and oxygen. Researchers are actively exploring different formulation strategies to enhance its stability and bioavailability. [] [https://www.semanticscholar.org/paper/3221375c9d924e124bfef67b6ce4fac2ac369932]

Q6: How is L-carnitine, the biologically active enantiomer, metabolized and excreted in the body?

A7: Following intravenous administration of DL-carnitine hydrochloride, L-carnitine is primarily eliminated through renal excretion. Approximately 80% of the administered dose is recovered in urine within 24 hours. [] [https://www.semanticscholar.org/paper/19a189e614c9db69cd3d9602ae597b922e4d0cb3]

Q7: Does the route of administration affect the pharmacokinetic profile of L-carnitine?

A8: The pharmacokinetics of L-carnitine can be influenced by the route of administration. For instance, oral administration may result in different absorption and bioavailability compared to intravenous infusion. [] [https://www.semanticscholar.org/paper/19a189e614c9db69cd3d9602ae597b922e4d0cb3]

Q8: What analytical techniques are commonly employed for the quantification of this compound in pharmaceutical preparations?

A9: High-performance liquid chromatography (HPLC) coupled with UV detection is a widely utilized technique for determining this compound content in pharmaceutical formulations. Various methods have been developed to ensure accurate and reliable quantification. [] [https://www.semanticscholar.org/paper/3659f9c16081a1cf4306c4f4d96897fb10c24595], [] [https://www.semanticscholar.org/paper/565d6ac3ec8798a7fe34fa922b88495bee6663b8]

Q9: How do researchers ensure the quality and consistency of this compound during its production and distribution?

A10: Stringent quality control measures are implemented throughout the manufacturing process of this compound to ensure its purity, potency, and stability. This involves rigorous testing and adherence to established quality standards. [] [https://www.semanticscholar.org/paper/19a189e614c9db69cd3d9602ae597b922e4d0cb3]

Q10: Are there potential therapeutic applications for this compound?

A11: Research suggests potential benefits of this compound in conditions like peripheral artery disease, but further investigations are needed to establish its efficacy and safety profile. [] [https://www.semanticscholar.org/paper/603db7977f38b87855a7be15c1eb0e88fc210c0d]

Q11: Can DL-carnitine hydrochloride be used as a source of L-carnitine in animal feed?

A12: Studies on Nile tilapia suggest that supplementing plant-based diets with DL-carnitine can be as effective as using pure L-carnitine in terms of influencing muscle lipid composition. This highlights its potential as an alternative source of L-carnitine in aquaculture. [] [https://www.semanticscholar.org/paper/12438ce71fb203d4f73b5be4da36efad93221454]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.